molecular formula C12H14O3 B8487665 O-(Oxiran-2-yl) 4-Hydroxyphenylacetone

O-(Oxiran-2-yl) 4-Hydroxyphenylacetone

Cat. No.: B8487665
M. Wt: 206.24 g/mol
InChI Key: XOQVVRDJVCCAGJ-UHFFFAOYSA-N
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Description

O-(Oxiran-2-yl) 4-Hydroxyphenylacetone is an organic compound characterized by the presence of an epoxy group attached to a phenylacetone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(Oxiran-2-yl) 4-Hydroxyphenylacetone typically involves the epoxidation of allyloxyphenylacetone. One common method includes the use of a micro-organism capable of stereo-selective epoxidation, such as Pseudomonas oleovorans. This process results in the formation of the corresponding ester of 4-(2,3-epoxypropoxy)-phenylacetic acid, which is predominantly in the S configuration .

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using chemical reagents like peracids or hydrogen peroxide in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

O-(Oxiran-2-yl) 4-Hydroxyphenylacetone undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy group, resulting in the formation of new carbon-oxygen or carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxy group under mild conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

O-(Oxiran-2-yl) 4-Hydroxyphenylacetone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(Oxiran-2-yl) 4-Hydroxyphenylacetone involves the reactivity of the epoxy group. The epoxy ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds. This reactivity is exploited in various chemical processes, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Epoxypropoxy)phenylacetamide
  • 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane
  • 4-(2,3-Epoxypropoxy)phenyl 4-alkoxybenzoates

Uniqueness

O-(Oxiran-2-yl) 4-Hydroxyphenylacetone is unique due to its specific structure, which combines an epoxy group with a phenylacetone backbone. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-one

InChI

InChI=1S/C12H14O3/c1-9(13)6-10-2-4-11(5-3-10)14-7-12-8-15-12/h2-5,12H,6-8H2,1H3

InChI Key

XOQVVRDJVCCAGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

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